molecular formula C19H18N2O5S2 B11521028 N-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-1-phenylmethanesulfonamide

N-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-1-phenylmethanesulfonamide

Cat. No.: B11521028
M. Wt: 418.5 g/mol
InChI Key: YQOJQBZUUHVPCR-GZTJUZNOSA-N
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Description

N-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-1-phenylmethanesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a thiazole ring, a sulfonamide group, and a methoxy-substituted phenyl group, making it a unique molecule with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-1-phenylmethanesulfonamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The resulting intermediate is then reacted with a sulfonamide derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-1-phenylmethanesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction could produce reduced sulfonamide analogs.

Scientific Research Applications

N-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-1-phenylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-1-phenylmethanesulfonamide is unique due to its specific structural features, such as the combination of a thiazole ring with a sulfonamide group and methoxy-substituted phenyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H18N2O5S2

Molecular Weight

418.5 g/mol

IUPAC Name

(NE)-N-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylmethanesulfonamide

InChI

InChI=1S/C19H18N2O5S2/c1-25-15-9-8-14(10-16(15)26-2)11-17-18(22)20-19(27-17)21-28(23,24)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,20,21,22)/b17-11+

InChI Key

YQOJQBZUUHVPCR-GZTJUZNOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N/C(=N\S(=O)(=O)CC3=CC=CC=C3)/S2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=NS(=O)(=O)CC3=CC=CC=C3)S2)OC

Origin of Product

United States

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